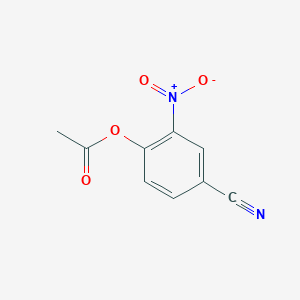
4-(4-Methoxyphenyl)-1-sulfanylidene-1,3-dithiole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxyphenyl)-1-sulfanylidene-1,3-dithiole is an organic compound that features a methoxyphenyl group attached to a dithiole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-1-sulfanylidene-1,3-dithiole typically involves the reaction of 4-methoxyphenyl derivatives with dithiole precursors under specific conditions. One common method involves the use of Friedel-Crafts acylation followed by a series of reduction and substitution reactions . The reaction conditions often require the presence of catalysts such as aluminum chloride and reducing agents like lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-1-sulfanylidene-1,3-dithiole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the dithiole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
4-(4-Methoxyphenyl)-1-sulfanylidene-1,3-dithiole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-1-sulfanylidene-1,3-dithiole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved in its action include modulation of oxidative stress and inhibition of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl derivatives: Compounds like 4-methoxyphenylamine and 4-methoxyphenol share structural similarities with 4-(4-Methoxyphenyl)-1-sulfanylidene-1,3-dithiole.
Dithiole derivatives: Other dithiole compounds, such as 1,3-dithiole-2-thione, exhibit similar chemical properties and reactivity.
Uniqueness
What sets this compound apart is its unique combination of a methoxyphenyl group and a dithiole ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C10H10OS3 |
|---|---|
Molecular Weight |
242.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-1-sulfanylidene-1,3-dithiole |
InChI |
InChI=1S/C10H10OS3/c1-11-9-4-2-8(3-5-9)10-6-14(12)7-13-10/h2-6H,7H2,1H3 |
InChI Key |
RJSCGQHMPLGRAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CS(=S)CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(1,2,4-Triazol-4-ylcarbamoyl)phenyl] acetate](/img/structure/B12450821.png)
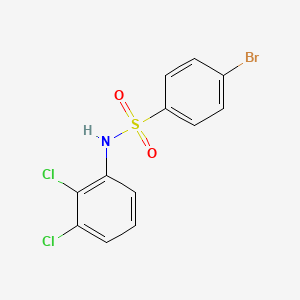
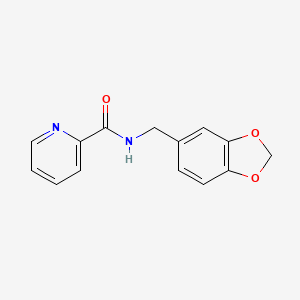
![2-(4-Bromophenyl)-3-[(4-chlorophenyl)methyl]-1,2-dihydroquinazolin-4-one](/img/structure/B12450832.png)

![{4-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-1-yl}acetonitrile](/img/structure/B12450856.png)
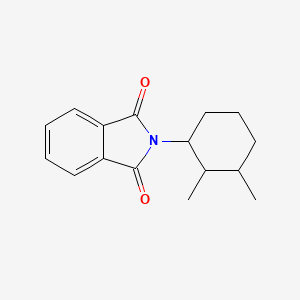
![N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl]-3-methoxybenzamide](/img/structure/B12450858.png)

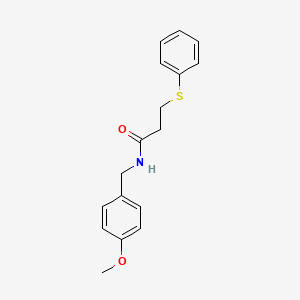
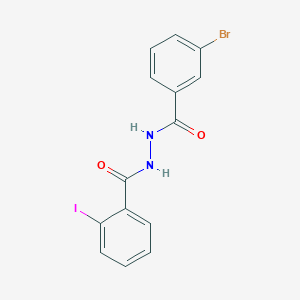
![N'-[(3E)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(2-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B12450879.png)
